5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Overview
Description
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (MBFCAE) is an organic compound that has been studied for its potential applications in various scientific research fields. MBFCAE is a chemical compound with a unique structure, which is composed of a benzofuran ring, two carboxylic acid groups, and an ethyl ester group. The compound has been studied for its potential applications in chemical synthesis, drug discovery, and biosynthesis.
Scientific Research Applications
Potential Cannabinoid Agonist Research
“Ethyl 5-methoxybenzofuran-2-carboxylate” has been mentioned in the context of synthesizing novel indole-like molecules that could act as potential cannabinoid agonists. This suggests its use in the development of new drugs that can interact with the cannabinoid receptors in the body, which are involved in a variety of physiological processes including pain-sensation, mood, and memory .
Lead Compounds in Drug Discovery
Benzofuran derivatives are often explored as lead compounds in drug discovery due to their diverse biological activities. The compound’s structure could be modified to enhance its properties or to create new molecules with potential therapeutic effects .
Antimicrobial Drug Development
There is ongoing research into finding new antimicrobial compounds to treat infections caused by multi-resistant bacteria. “Ethyl 5-methoxybenzofuran-2-carboxylate” could serve as a starting point for the synthesis of new antimicrobial agents with distinct mechanisms of action .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-Methoxybenzofuran-2-Carboxylate are currently unknown. This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between Ethyl 5-Methoxybenzofuran-2-Carboxylate and its targets that result in these activities remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been found to interact with a variety of biochemical pathways, contributing to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCODAOXFYTGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198587 | |
Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester | |
CAS RN |
50551-56-9 | |
Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50551-56-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the Structure-Activity Relationship (SAR) of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester based on the studied compound?
A1: The research article highlights the synthesis of a molecule containing the 5-methoxybenzofuran-2-carboxamide moiety []. This suggests that this core structure might be a suitable scaffold for developing molecules with potential biological activity, particularly as cannabinoid agonists. Modifications at the carboxamide group, specifically the introduction of a benzyl and a 2-(N-morpholino)ethyl group, are likely crucial for the desired biological activity.
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